

A Comparative Guide to Penehyclidine Impurity Profiling: Aligning with USP Principles

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Compound of Interest

Compound Name:	(R)-1-Cyclopentyl-1-phenylethane-1,2-diol
CAS No.:	183201-49-2
Cat. No.:	B2516008

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For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide offers an in-depth technical comparison of the known impurities of Penehyclidine Hydrochloride, a potent anticholinergic agent.[1][2] While a specific public United States Pharmacopeia (USP) monograph detailing Penehyclidine impurities is not readily available, this document synthesizes information from commercial reference standard suppliers and scientific literature to provide a comprehensive overview. The principles outlined in USP General Chapter <1086> Impurities in Drug Substances and Drug Products serve as the foundational framework for the control strategies discussed herein.[3]

Penehyclidine Hydrochloride, chemically known as 1-cyclopentyl-1-phenyl-2-(quinuclidin-3-yloxy)ethanol hydrochloride, is a selective antagonist of M1 and M3 muscarinic receptors.[4][5] Its therapeutic efficacy is directly linked to its purity. Uncontrolled impurities, which can arise during synthesis or degradation, may compromise product quality, patient safety, and regulatory approval.[6] Therefore, a robust impurity profiling strategy is a critical component of drug development and manufacturing.

Understanding the Landscape of Penehyclidine Impurities

A comprehensive impurity profile for Penehyclidine Hydrochloride has been established through extensive research and development, with numerous process-related impurities and degradation products identified. Commercial suppliers of pharmaceutical reference standards offer a wide array of these impurities, which are essential for method development, validation, and routine quality control.

The following table summarizes the known impurities of Penehyclidine, compiled from various sources. It is important to note that this list is not exhaustive and the impurity profile can vary depending on the synthetic route and storage conditions.

Impurity Name	CAS Number	Molecular Formula	Notes
Penahyclidine Impurity 6 (Mixture of Diastereomers)	N/A	C33H45NO3	-
Penahyclidine Impurity 7 ((R,S)- Penahyclidine)	114121-71-0	-	Stereoisomer
Penahyclidine Impurity 8 ((S,S)- Penahyclidine)	114121-70-9	-	Stereoisomer
Penahyclidine Impurity 9 ((R,R)- Penahyclidine)	114121-68-5	-	Stereoisomer
Penahyclidine Impurity 10 ((S,R)- Penahyclidine)	114121-69-6	-	Stereoisomer[7]
Penahyclidine Impurity 11	151673-92-6	-	-
Penahyclidine Impurity 13	-	-	-
Penahyclidine Impurity 17 (Chloride Salt) (Mixture of Diastereomers)	N/A	-	-
Penahyclidine Impurity 18	63624-23-7	-	-
Penahyclidine Impurity 19 (Mixture of Diastereomers)	N/A	-	-
Penahyclidine Impurity 20	110480-94-9	C12H16O	[8]

Penethylidone hcl EP
impurity 1

151673-91-5

C13H18O2

Also known as 1-
Cyclopentyl-1-phenyl-
1,2-ethanediol[9]

This table is a compilation of data from various commercial suppliers and is intended for informational purposes.[7][8][10][11]

Analytical Methodologies for Impurity Detection

The control of impurities relies on the availability of robust and validated analytical methods. For Penethylidone and its impurities, High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

A recent study on the synthesis and impurity control of Penethylidone Hydrochloride highlights the use of a comprehensive analytical approach employing HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to identify and characterize impurities.[12] This multi-faceted approach ensures a thorough understanding of the impurity profile.

Experimental Protocol: A Representative HPLC Method for Penethylidone Impurity Profiling

The following is a generalized HPLC method based on principles of related substance analysis. This protocol should be optimized and validated for specific applications.

1. Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

- Column: C18, 4.6 mm x 250 mm, 5 µm (or equivalent)
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
25	40	60
30	40	60
35	90	10

| 40 | 90 | 10 |

- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Column Temperature: 30 °C
- Injection Volume: 10 µL

3. Sample Preparation:

- Standard Solution: Prepare a solution of Penehyclidine Hydrochloride reference standard and known impurity standards in a suitable diluent (e.g., a mixture of water and acetonitrile).
- Test Solution: Prepare a solution of the Penehyclidine Hydrochloride sample at a known concentration in the same diluent.

4. System Suitability:

- Perform system suitability tests as per USP guidelines to ensure the chromatographic system is performing adequately. This includes assessing parameters like theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity.

5. Analysis:

- Inject the standard and test solutions into the chromatograph and record the chromatograms.

- Identify the impurity peaks in the test solution by comparing their retention times with those of the impurity standards.
- Quantify the impurities using appropriate methods, such as area normalization or by comparison to the reference standard.

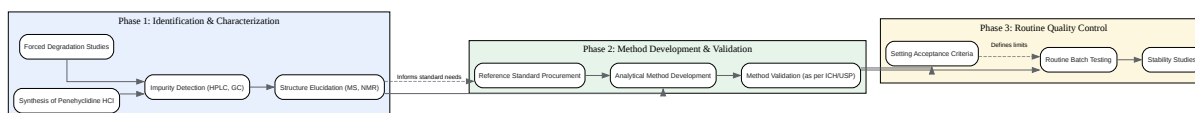
Alternative and Complementary Techniques

While HPLC is the workhorse for impurity analysis, other techniques provide valuable information:

- Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and specific GC-MS method has been developed for the quantification of Penehyclidine in biological matrices.[13] This technique can also be adapted for the analysis of volatile impurities.
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These spectroscopic techniques are indispensable for the structural elucidation of unknown impurities.[12]

Logical Workflow for Impurity Analysis

The process of identifying, quantifying, and controlling impurities in Penehyclidine Hydrochloride follows a logical workflow, as depicted in the diagram below. This workflow is aligned with the principles of quality by design (QbD) and regulatory expectations.



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Caption: Logical workflow for Penehyclidine impurity analysis.

The Role of Reference Standards

The availability of high-purity reference standards is a cornerstone of accurate impurity profiling.[4] These standards, which are often traceable to pharmacopeial references, are crucial for:

- **Peak Identification:** Unambiguously identifying impurity peaks in chromatograms.
- **Method Validation:** Assessing the specificity, linearity, accuracy, and precision of the analytical method.
- **Quantification:** Accurately determining the levels of impurities in the API.

Several reputable suppliers offer a range of Penehyclidine impurity standards, claiming compliance with major international pharmacopeial specifications.[4][10] When selecting a reference standard, it is essential to obtain a comprehensive Certificate of Analysis (CoA) that details its identity, purity, and characterization data.

Conclusion

While a dedicated USP monograph for Penehyclidine impurities is not publicly accessible, a robust framework for their control can be established by leveraging commercially available reference standards and state-of-the-art analytical methodologies. By adhering to the principles outlined in USP General Chapter <1086>, researchers and drug developers can ensure the quality, safety, and efficacy of Penehyclidine Hydrochloride. A thorough understanding of the potential impurities and the implementation of validated analytical methods are critical for successful drug development and regulatory compliance.

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